PNMT Inhibition Potency: Quantitative Differentiation from β-Adrenergic and 5-HT Receptor Activity
The target compound exhibits weak but measurable inhibition of phenylethanolamine N-methyltransferase (PNMT) with a Ki of 1.11 mM (1.11E+6 nM) in a radiochemical assay [1]. This contrasts with structurally related analogs that demonstrate sub-nanomolar affinity for 5-HT1D (Ki = 0.251 nM) [2] or high agonist potency at the β2 adrenergic receptor (EC50 = 7.90 nM) [3]. The quantitative difference—over six orders of magnitude—defines a distinct pharmacological fingerprint that may be advantageous in assay systems requiring minimal off-target activity at monoamine receptors.
| Evidence Dimension | In vitro enzyme inhibition (PNMT) |
|---|---|
| Target Compound Data | Ki = 1.11E+6 nM |
| Comparator Or Baseline | Class-level: Structurally related phenylacetamides exhibit Ki values < 10 nM at 5-HT1D and β2 receptors |
| Quantified Difference | > 10^6-fold difference in binding affinity |
| Conditions | Bovine PNMT radiochemical assay |
Why This Matters
For researchers requiring a PNMT probe with minimal serotonergic/adrenergic confounding, this compound's weak PNMT inhibition and lack of potent off-target activity provide a cleaner pharmacological baseline.
- [1] BindingDB BDBM50367284 (CHEMBL291584): Ki = 1.11E+6 nM against bovine phenylethanolamine N-methyltransferase. View Source
- [2] BindingDB BDBM50413554 (CHEMBL469567): Ki = 0.251 nM at human 5HT1D receptor. View Source
- [3] BindingDB BDBM50418839 (CHEMBL1800658): EC50 = 7.90 nM at human β2 adrenergic receptor. View Source
